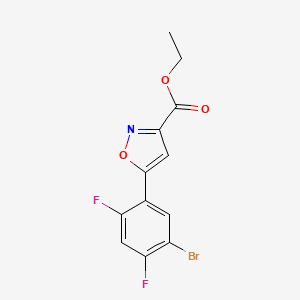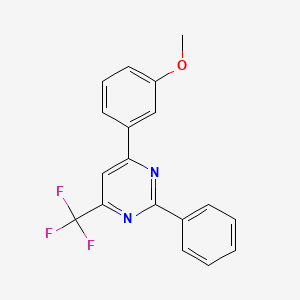
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties .
Métodos De Preparación
The synthesis of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine and trifluoromethyl iodide to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as ubiquitin-specific protease 7 (USP7). Molecular docking studies have shown that the compound can integrate well into the hydrophobic pocket of USP7, inhibiting its activity and leading to antiproliferative effects on tumor cells . This interaction disrupts cellular processes essential for tumor cell survival and proliferation .
Comparación Con Compuestos Similares
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-containing pyrimidine derivatives, such as:
Rociletinib: An antineoplastic drug used in cancer treatment.
Osimertinib: Another antineoplastic drug with a pyrimidine moiety.
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit USP7, which may offer advantages in terms of efficacy and safety in cancer treatment .
Propiedades
Fórmula molecular |
C18H13F3N2O |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H13F3N2O/c1-24-14-9-5-8-13(10-14)15-11-16(18(19,20)21)23-17(22-15)12-6-3-2-4-7-12/h2-11H,1H3 |
Clave InChI |
AOVHFOFIFGMSAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



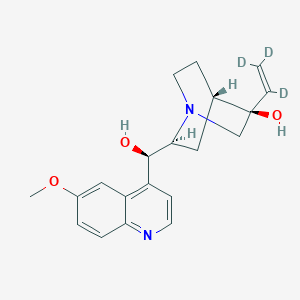
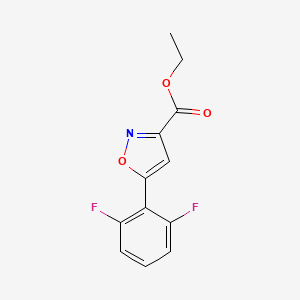
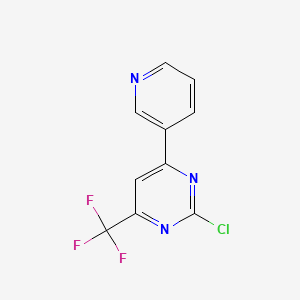

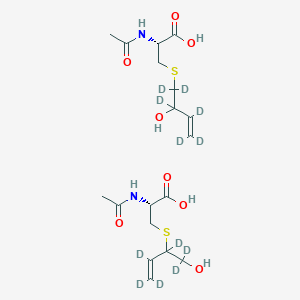

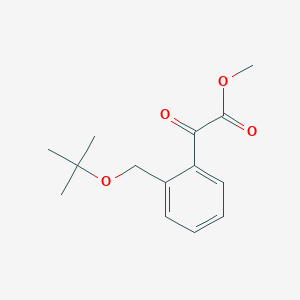
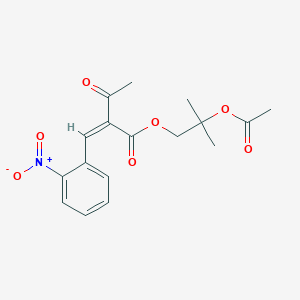
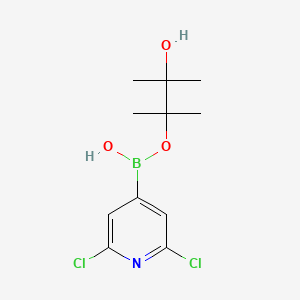
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
